molecular formula C16H23NO B290616 N-(2-sec-butylphenyl)cyclopentanecarboxamide

N-(2-sec-butylphenyl)cyclopentanecarboxamide

Número de catálogo B290616
Peso molecular: 245.36 g/mol
Clave InChI: PNNXHUWKLBFNGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-sec-butylphenyl)cyclopentanecarboxamide, commonly known as BMS-986, is a novel and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

BMS-986 works by selectively activating the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which is expressed on the surface of immune cells. Activation of N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor leads to the sequestration of immune cells in lymph nodes, thereby preventing their migration to sites of inflammation. This results in a reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
BMS-986 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, with minimal activity on other S1P receptor subtypes. In preclinical studies, BMS-986 has been shown to reduce the infiltration of immune cells into inflamed tissues, reduce cytokine production, and improve tissue damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BMS-986 is its selectivity for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. One limitation of BMS-986 is its high cost of synthesis, which may limit its use in large-scale experiments.

Direcciones Futuras

There are several future directions for the development of BMS-986. One area of focus is the optimization of the pharmacokinetic properties of the drug, particularly its half-life and bioavailability. Another area of focus is the evaluation of the efficacy of BMS-986 in clinical trials for the treatment of autoimmune diseases. Finally, there is a need for further research on the mechanism of action of BMS-986, particularly on the downstream signaling pathways activated by the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor.

Métodos De Síntesis

The synthesis of BMS-986 involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-sec-butylphenylboronic acid with cyclopentanone in the presence of a palladium catalyst to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with an amine to form the target compound, BMS-986.

Aplicaciones Científicas De Investigación

BMS-986 has been extensively studied in preclinical models of autoimmune diseases, particularly in multiple sclerosis. In a mouse model of multiple sclerosis, BMS-986 was shown to reduce the severity of the disease and improve motor function. It also reduced the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis. BMS-986 has also shown promising results in preclinical models of psoriasis and inflammatory bowel disease.

Propiedades

Fórmula molecular

C16H23NO

Peso molecular

245.36 g/mol

Nombre IUPAC

N-(2-butan-2-ylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C16H23NO/c1-3-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18)

Clave InChI

PNNXHUWKLBFNGF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

SMILES canónico

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.